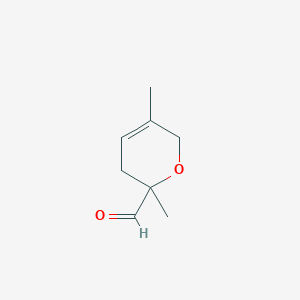
2,5-Dimethyl-3,6-dihydro-2H-pyran-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-3,6-dihydro-2H-pyran-2-carbaldehyde is an organic compound with the molecular formula C8H12O2. It is also known by other names such as methacrolein dimer and methacrylaldehyde dimer . This compound is a derivative of pyran and is characterized by its unique structure, which includes a pyran ring with two methyl groups and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dimethyl-3,6-dihydro-2H-pyran-2-carbaldehyde can be synthesized through various methods. One common method involves the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions . This reaction yields the desired compound through a series of steps that include the formation of intermediates and subsequent cyclization.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-3,6-dihydro-2H-pyran-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the aldehyde functional group and the pyran ring structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
2,5-Dimethyl-3,6-dihydro-2H-pyran-2-carbaldehyde has several scientific research applications. It is used as a starting material in the synthesis of dyes, plasticizers, and surface-active substances . Additionally, it is employed in the development of fungicides, insecticides, and pharmaceuticals . The compound’s unique structure and reactivity make it valuable in various fields of chemistry and industry.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-3,6-dihydro-2H-pyran-2-carbaldehyde involves its interaction with molecular targets through its aldehyde functional group. This interaction can lead to the formation of covalent bonds with nucleophiles, resulting in various chemical transformations. The specific pathways and molecular targets depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2,5-Dimethyl-3,6-dihydro-2H-pyran-2-carbaldehyde include other pyran derivatives such as 3,4-dihydro-2H-pyran-2-carboxaldehyde and 2,6-dimethyl-5,6-dihydro-2H-thiopyran-3-carbaldehyde .
Uniqueness: What sets this compound apart from similar compounds is its specific structure, which includes two methyl groups and an aldehyde functional group on the pyran ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
73784-46-0 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3,6-dimethyl-2,5-dihydropyran-6-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-7-3-4-8(2,6-9)10-5-7/h3,6H,4-5H2,1-2H3 |
InChI Key |
FXDQOAICVUPHPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(OC1)(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


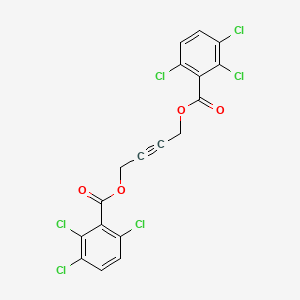

![[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate](/img/structure/B14464587.png)
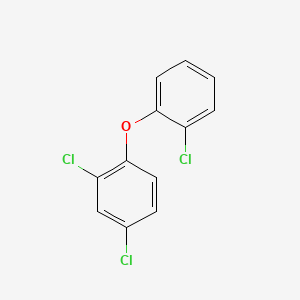


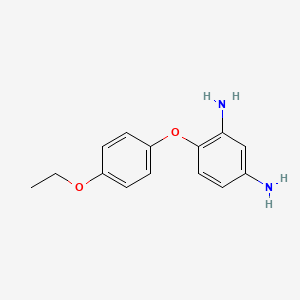

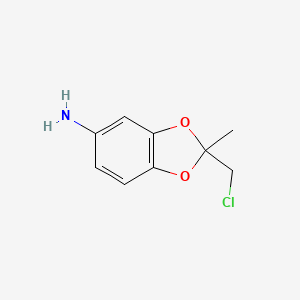
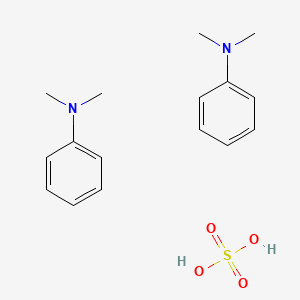
![2-[(4-Dodecylphenyl)azo]-4-(2,4-xylylazo)resorcinol](/img/structure/B14464628.png)
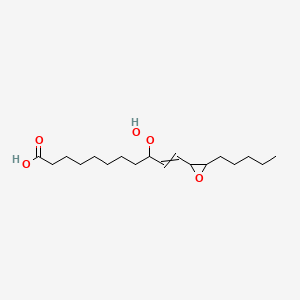
![(E)-but-2-enedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxy-2-propylpyrimidine-5-carboxamide](/img/structure/B14464646.png)
![(NE)-N-[(2Z)-2-hydrazinylidene-3,3-dimethylbutylidene]hydroxylamine](/img/structure/B14464667.png)
